3-amino-5-chloro-1-ethylpyrazin-2-one CAS number and identifiers
3-amino-5-chloro-1-ethylpyrazin-2-one CAS number and identifiers
Defining the Structure
Okay, I'm working on how to best structure this guide on 3-amino-5-chloro-1-ethylpyrazin-2-one. I'm focusing on autonomy; the guide must be structured based on the compound's properties, not any rigid external template. Researchers need a logical flow. I'm currently figuring out the best order to present the information for maximum clarity and usefulness.
Prioritizing Integrity and Clarity
I'm now prioritizing scientific integrity, explaining causality rather than just steps. Protocols need to be self-validating. I'll include authoritative citations with in-text links and a reference list. I'm also planning to use tables for quantitative data and detailed experimental protocols. Diagrams for pathways and workflows will be created using Graphviz (DOT), adhering to specific color and contrast rules.
Investigating Chemical Identity
I'm now diving into the chemical specifics. First, I'll identify how the compound is made, focusing on synthesis methods like chlorination or ethylation. Then, I'll characterize it with data such as NMR, MS, and HPLC. I've begun to strategize my search. I'll start with the chemical name, then the CAS number to verify properties and applications. Next, I'll search for synthesis and preparation details, and finally, I'll investigate its potential role in drug development, especially in patent literature, for possible links to compounds like Favipiravir.
Analyzing Initial Search Results
The initial search for the target compound's exact name proved unfruitful, yielding no immediate hits for a commercially available product with a clear CAS number. My focus has shifted to related structures. I've begun to explore ethyl 3-amino- and other potential derivatives as leads. Further investigation is underway to determine if these are promising starting points.
Investigating Structural Analogues
I've moved on to examining potential structural analogues for "3-amino-5-chloro-1-ethylpyrazin-2-one," and am looking at specific CAS numbers. Pyrazine-2-carboxylate, 3-Chloro-5-methylpyrazin-2-amine, and 2-Amino-5-chloropyridine were all checked, which are similar structures. Furthermore, I've started deconstructing the name to grasp the core structure, focusing on the pyrazin-2-one ring and its substitutions, and will examine related compounds such as those used in antiviral medications.
Exploring Structural Connections
I'm now investigating potential connections to Pimodivir and other viral polymerase inhibitors like Lumicitabine. I'm also considering if this compound is an intermediate for P2X3 antagonists, such as Gefapixant or Eliapixant, though preliminary structures don't quite match. Now, I have constructed a SMILES string, which I'll search. I'm checking the numbering of the pyrazin-2-one ring for verification. I'll search with variations. I'm now searching for the key components: "3-amino-5-chloro-1-ethyl" combined with "pyrazin".
Analyzing Name Search Results
I'm currently focused on the implications of the name search. Finding nothing directly suggests the name may refer to a very recent drug intermediate, possibly proprietary or known by a different IUPAC name. This highlights the need to broaden the search parameters significantly.
Exploring Structural Analogues
I'm now investigating possible structural analogues and incorrect naming. I've formulated several potential variations of the name and the corresponding SMILES string, incorporating both possible positional isomers and a revised structure: CCN1C=C(Cl)N=C(N)C1=O. I'm now expanding my search using these parameters to uncover potential matches or related compounds, especially within patent literature, and exploring connections to Favipiravir intermediates.
Investigating Alternative Targets
I'm now pursuing alternative targets. I've considered Pimodivir, P2X3 antagonists (Filapixant, Sivopixant), Gefapixant, and Selexipag, but these compounds don't match the structure I have in mind. I'm focusing on searching for related CAS numbers and synthesizing methods now. I'm also exploring 3-amino-5-chloro-1-methylpyrazin-2-one as a potentially closely related compound.
Confirming Compound Existence
I've located a Google Patent snippet (Source 1.8) that provides concrete examples. It references "1-Ethyl-3-amino-5-bromopyrazin-2-one" and "6.4 g of 3-amino-5-chloro-1-methyl-pyrazin-2-one," solidifying the existence of these compounds. The "1-ethyl" variant with "5-chloro" is particularly relevant.
Investigating CAS Numbers
I'm now hunting for the CAS number of "3-amino-5-chloro-1-ethylpyrazin-2-one," since finding it would confirm its existence and ease further research. I think I'll be able to extrapolate information from the snippet about "1-ethyl-3-amino-5-bromopyrazin-2-one" and the methyl variant. The patent about "Aminopyrazinones and aminotriazinones" (CA1292738C) does suggest it's relevant in the herbicide field, though Favipiravir also utilizes the parent compound.
Searching for Structural Data
I've decided to refine the search. I'm focusing on finding the CAS number by searching for the SMILES strings: CCN1C=C(Cl)N=C(N)C1=O (5-chloro) and CCN1C(Cl)=CN=C(N)C1=O (6-chloro). I'll also try searching PubChem or ChemSpider directly. I'm also considering Gilead Sciences as a potential lead.
Discovering Key Compound Source
I'm still seeking the ethyl-based compound, no luck there yet. However, the methyl compound unexpectedly popped up in a herbicide patent! It's related to sulfonylureas. This gives me a promising path to investigate synthesis pathways, potentially similar to Chlorsulfuron analogs, but with a pyrazine.
Analyzing Potential Targets
I'm now pivoting, considering a pharmaceutical application due to the audience. Could this relate to Favipiravir synthesis or a similar antiviral intermediate? The original structure is unlikely to be a transient Favipiravir intermediate, so let's check alternate placements of the functional groups: 3-amino-6-chloro-1-ethylpyrazin-2-one; 5-amino-3-chloro-1-ethylpyrazin-2-one; or 3-amino-5-chloro-1-ethyl-2(1H)-pyrazinone. I'll search with the SMILES string and focus on Chinese supplier catalogs and the relevant CAS.
Searching for CAS Identifiers
I'm now focusing on finding the CAS number for the ethyl analog, using the methyl one as a starting point. I've searched for "3-amino-5-chloro-1-methylpyrazin-2-one CAS" to find a reference. I'm also checking if it's connected to Zopiclone, or similar drugs, as mentioned in previous snippets. Now, I'm trying to find an ethyl analog for structure C6H8ClN3O to find the potential isomers and their respective CAS, if any.
Pinpointing The Exact Name
I'm still having trouble verifying "3-amino-5-chloro-1-ethylpyrazin-2-one" directly; it yields no straightforward hits. This leads me to believe it's either a proprietary intermediate within a drug like Pimodivir or Favipiravir, or it's simply a rarely used, less common, name for a compound that is well known. I'm exploring potential alternative nomenclatures.
Refining Structural Search
I'm now focusing on partial structure searches, and the context of drug development. I'm checking if the name is incorrect or a synonym, and also trying the SMILES CCN1C=C(Cl)N=C(N)C1=O which I derived, but I'll also try variations. I'll search patent databases for the original name too. Finally, I'm considering the possibility that it's a Favipiravir intermediate.
Investigating Chemical Context
I've moved on to exploring potential connections within specific drug classes. I've ruled out Pimodivir and Selexipag, despite their pyrazine-based structures. I'm now searching for "3-amino-5-chloro-1-ethylpyrazin-2-one" in relation to P2X3 antagonists, like Filapixant, Sivopixant, and Gefapixant. No luck there either. I'm now seeking CAS numbers to find derivatives, and also checking for synthesis routes. I will try "intermediate" in my search. I also investigated if the "1-ethyl" was a red herring.
Discovering Chemical Structures
I've located a patent (CA1292738C) that details the synthesis of 1-Ethyl-3-amino-5-bromopyrazin-2-one (Compound 14.16). The patent also details the synthesis of 3-amino-5-chloro-1-methylpyrazin-2-one. I believe there will be information on the synthesis of 3-amino-5-chloro-1-ethylpyrazin.
Analyzing Synthesis Pathway
I'm currently dissecting the synthesis of the ethyl-bromo analog, as detailed in the patent. I'm focusing on how the amino group is handled throughout the reaction. The initial step involves diazotization and hydrolysis of the starting material. This step appears to replace the amino group with an oxo group. This is followed by ethyl alkylation. It is important to note the difference between the starting material and the subsequent steps.
Investigating Reaction Mechanisms
I'm now focusing on the specific synthetic route and the role of the amino group. I'm exploring the cyclization step from acyclic precursors. I am wondering how this differs for the ethyl analog, using N-cyanomethyl-N-ethyl-methoxalylamide. I am trying to figure out if it yields 3-amino-5-hydroxy-1-ethylpyrazin-2-one, or 3-amino-5-chloro directly. I am now looking at the route to 3-amino-pyrazin-2-ones.
Defining Compound Categories
I'm structuring the research around the class of compounds, given the elusive specific CAS number. I'll make a final search attempt for the ethyl-chloro compound before focusing on the documented chemistry from the patent. I'll also try to identify it as a Favipiravir impurity. Searching for "3-amino-5-chloro-1-methylpyrazin-2-one" is the current focus, and I hope to find that CAS.
Searching for Methyl Analog
I'm currently focused on finding the CAS number for the methyl analog. I had a premature guess of 10054-06-5, but I've realized that's still unconfirmed. Now, I've initiated a search using the full name "3-amino-5-chloro-1-methylpyrazin-2-one".
Prioritizing Ethyl Analog
I've shifted focus to finding the CAS for the ethyl analog, specifically "1-Ethyl-3-amino-5-bromopyrazin-2-one". This should then help me find the chloro variant. I also found that "3-amino-5-chloro-1-methylpyrazin-2-one" is confirmed as a precursor. My plan is to structure the guide around this specific class of compounds, focusing on the ethyl-chloro variant, and its synthesis, characterization, and applications. I'll highlight that synthesis will be analogous, even if the CAS is not prominent. The patent reaction of alkylaminoacetonitrile seems key.
Analyzing Analog Strategies
I'm now considering leveraging bromo analogs as reference points if ethyl-chloro data proves scarce, while still making a strong effort to find its CAS. I've realized the structure is a pyrazin-2-one and an intermediate, which helps in the search. I've discarded the previously suggested CAS as incorrect. I will focus on its chemistry and applications.
Refining Reaction Pathway
I'm now refining the reaction pathway. The patent shows the progression from 2-amino-3,5-dibromopyrazine to 1-ethyl-3,5-dibromopyrazin-2-one. Initially, 2-amino-3,5-dibromopyrazine converts to 3,5-dibromopyrazin-2-one via a diazo intermediate. Then, alkylation creates 1-ethyl-3,5-dibromopyrazin-2-one. Finally, nucleophilic substitution by ammonia at the 3-position yields the 3-amino product. This will be the main synthesis I describe.
Identifying Applications
I am now focusing on applications. I have identified it as an intermediate for Sulfonylurea Herbicides, specifically Pyrazosulfuron analogs. It could also potentially be an intermediate for Antiviral agents.
Defining Analog Properties
I'm now nailing down specifics for the monograph. I've chosen the title: "Technical Monograph: 3-Amino-5-Chloro-1-Ethylpyrazin-2-One". I've determined its formula (C6H8ClN3O), molecular weight (173.59 g/mol ), and SMILES string. I'll note that the CAS number isn't in major public databases, and instead is analogous to the methyl variant's CAS. I have fleshed out the synthesis routes from aminoacetonitrile and 2-aminopyrazine. I will also incorporate chemical diagrams into this section. I will be incorporating descriptions of applications for herbicides and pharmaceuticals. Safety will be standard handling for halogenated heterocycles.
Confirming Structural Relationship
I've discovered the scaffold of the related pyrazine-2-carbonitriles in the CHK1 inhibitor research is linked. While structurally distinct, this provides a related context. I will focus on the herbicide application from the patent, and acknowledge the potential pharmaceutical intermediate role, too. I've also checked Favipiravir synthesis for possible applications. My focus is now on the herbicide and general building block roles. I've also verified CAS in snippet 1.12.
